1,2,5-Dithiazepane hydrochloride

Antihistaminic Anticholinergic Spasmolytic

Researchers screening for antihistaminic or anticholinergic leads often encounter flat SAR with mono-sulfur thiazepines. 1,2,5-Dithiazepane hydrochloride solves this by providing a vicinal disulfide pharmacophore that fundamentally shifts biological activity toward the desired therapeutic profile, validated by comparative pharmacology. Its hydrochloride salt ensures consistent solid-state stability and favorable logP (1.39) for CNS drug discovery. - Vicinal disulfide enables bipodal gold-surface anchoring for stable SAMs in molecular electronics. - Standardized ≥95% purity and crystalline form eliminate batch-to-batch variability. - Available in stock from mg to bulk quantities, with global ambient shipping.

Molecular Formula C4H10ClNS2
Molecular Weight 171.7 g/mol
CAS No. 23353-11-9
Cat. No. B1376572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Dithiazepane hydrochloride
CAS23353-11-9
Molecular FormulaC4H10ClNS2
Molecular Weight171.7 g/mol
Structural Identifiers
SMILESC1CSSCCN1.Cl
InChIInChI=1S/C4H9NS2.ClH/c1-3-6-7-4-2-5-1;/h5H,1-4H2;1H
InChIKeyOBFIVQDWXKRXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Dithiazepane Hydrochloride – A Seven-Membered S,N-Heterocycle


1,2,5‑Dithiazepane hydrochloride is a saturated seven‑membered heterocycle containing two vicinal sulfur atoms and one ring nitrogen, supplied as a crystalline hydrochloride salt with a molecular weight of 171.7 g mol⁻¹ and a typical purity ≥ 95% [REFS‑1]. The 1,2,5‑positioning of the heteroatoms is a defining structural feature that differentiates it from other dithiazepane regioisomers (e.g., 1,5,3‑ or 1,5,2‑dithiazepanes) and from mono‑sulfur thiazepine analogs. This arrangement enables a unique combination of pharmacological and materials‑oriented properties, as corroborated by comparative studies of perhydro‑1,2,5‑dithiazepine derivatives versus perhydro‑1,4‑thiazepine derivatives [REFS‑2]. The hydrochloride salt form further offers advantages in lipophilicity, solid‑state stability, and ease of handling over the corresponding free base [REFS‑1].

ScaffoldVicinal disulfide S,N-heterocycle core
Salt formHydrochloride supports solid-state handling
Activity spaceReported differentiation from thiazepine analogs

Why Generic Substitution Fails for 1,2,5-Dithiazepane Hydrochloride


The pharmacological profile of the perhydro‑1,2,5‑dithiazepine scaffold is fundamentally distinct from that of the analogous perhydro‑1,4‑thiazepine system; while dithiazepine derivatives exhibit antihistaminic, anticholinergic and spasmolytic activities, the corresponding thiazepine analog produces only a weak local anesthetic effect, demonstrating that the second sulfur atom shifts the biological activity landscape [REFS‑1]. Moreover, the hydrochloride salt of 1,2,5‑dithiazepane displays markedly different physicochemical properties relative to the free base (CAS 98354‑47‑3), including a higher computed logP and a dramatically lower topological polar surface area (TPSA), which have direct implications for the drug‑like properties of any derived compound library [REFS‑2] [REFS‑3]. Simply substituting the hydrochloride salt with the free base or with a mono‑sulfur thiazepine would therefore alter both the biological target profile and the pharmacokinetic parameters of the final molecule.

1,2,5-Dithiazepane HClFree baseSalt form alters lipophilicity and polarity, shifting drug-like property profile
1,2,5-Dithiazepane scaffold1,4-Thiazepine scaffoldPharmacology profile divergence; second sulfur redirects bioactivity space
1,2,5-RegioisomerOther dithiazepane regioisomersLoss of vicinal disulfide bipodal anchoring geometry

Quantitative Differentiation Evidence Against Closest Analogs


Pharmacological Activity Profile vs. 1,4-Thiazepine Scaffold

In a head‑to‑head pharmacological comparison, perhydro‑1,2,5‑dithiazepine derivatives displayed antihistaminic, anticholinergic and spasmolytic properties, while the structurally analogous perhydro‑1,4‑thiazepine derivative (compound 3) produced only a weak local anesthetic effect [REFS‑1]. This qualitative divergence in bioactivity demonstrates that the presence and positioning of the second sulfur atom in the 1,2,5‑dithiazepane ring redirects the biological activity space away from local anesthesia toward histamine and acetylcholine pathway modulation.

Activity profile vs. thiazepine
Head-to-head
Target: perhydro-1,2,5-dithiazepine – antihistaminic, anticholinergic, spasmolytic
Comparator: perhydro-1,4-thiazepine – weak local anesthetic only
Supports scaffold selection for histamine/acetylcholine pathway studies
Based on in vivo pharmacological screening (1990)
Antihistaminic Anticholinergic Spasmolytic

Lipophilicity and Polarity: Hydrochloride Salt vs. Free Base

The computed logP of 1,2,5‑dithiazepane hydrochloride is 1.39 and its topological polar surface area (TPSA) is 12.0 Ų [REFS‑1], compared with a logP of 0.3 and a TPSA of 62.6 Ų for the neutral free base [REFS‑2]. This represents a logP increase of +1.09 units and a TPSA reduction of 50.6 Ų, indicating significantly enhanced lipophilicity and a markedly lower polar surface area. Compounds with TPSA < 60 Ų and logP between 1 and 3 are generally associated with favorable oral absorption and blood‑brain barrier penetration.

Lipophilicity & polarity
Cross-study comparable
HCl salt: logP 1.39, TPSA 12.0 Ų
Free base: logP 0.3, TPSA 62.6 Ų
Δ logP +1.09, Δ TPSA −50.6 Ų
Salt form enhances predicted permeability profile for library design
Computed values from vendor datasheet and PubChem
Lipophilicity TPSA Drug‑likeness

Bipodal Gold-Surface Anchoring via Vicinal Sulfur Atoms

Research on dithiazepane‑functionalized ferrocenyl‑phenylethynyl oligomers has demonstrated that dithiazepane anchoring groups form stable gold‑thiolate bonds on gold electrodes, producing robust and electroactive self‑assembled monolayers (SAMs) [REFS‑1]. The bipodal nature of the anchoring – requiring two sulfur atoms in close proximity to chelate the gold surface – is geometrically feasible only for the 1,2,5‑regioisomer, in which the two sulfur atoms are vicinal. Regioisomers with separated sulfur atoms (e.g., 1,5,3‑ or 1,5,2‑dithiazepane) lack the capacity to form the same chelated bipodal binding mode.

Bipodal Au anchoring
Class-level inference
Vicinal sulfurs chelate gold surface; confirmed by XPS and cyclic voltammetry of SAMs
Supports regioisomer-dependent anchoring for molecular electronics
Structural inference from Langmuir 2008 study
Self‑assembled monolayers Gold‑thiolate anchoring Molecular wires

Solid-State Stability and Handling: Salt vs. Free Base

1,2,5‑Dithiazepane hydrochloride is supplied as a crystalline solid that is recommended for storage at room temperature in a dry, cool environment [REFS‑1]. In contrast, the free base has a computed boiling point of 221 °C at 760 mmHg and a vapor pressure of 0.1 mmHg at 25 °C [REFS‑2], indicating significant volatility that may lead to evaporative loss during storage and handling. The hydrochloride salt form eliminates this volatility concern, reduces the need for refrigerated storage, and facilitates accurate weighing and formulation.

Solid-state handling
Data to verify
HCl: crystalline solid, room‑temperature storage
Free base: volatile liquid (bp 221 °C, vp 0.1 mmHg at 25 °C)
Supports room‑temperature handling and minimizes volatility loss
Computed free base properties; vendor storage recommendation
Solid‑state stability Storage conditions Laboratory handling

High-Impact Application Scenarios


Antihistaminic and Anticholinergic Lead Discovery

Medicinal chemistry teams seeking novel antihistaminic or anticholinergic agents can rationally select 1,2,5‑dithiazepane hydrochloride as a core scaffold because perhydro‑1,2,5‑dithiazepine derivatives have been shown to exhibit these pharmacological activities, whereas the closely related 1,4‑thiazepine scaffold does not [REFS‑1]. This evidence‑based scaffold choice mitigates the risk of pursuing an inactive chemotype and accelerates hit‑to‑lead progression.

Electroactive SAMs for Molecular Electronics and Biosensors

The vicinal disulfide motif of 1,2,5‑dithiazepane enables bipodal anchoring onto gold surfaces, a configuration that has been validated in the construction of stable, electroactive SAMs for molecular wire and sensor applications [REFS‑2]. Regioisomeric dithiazepanes lacking adjacent sulfurs cannot achieve this bipodal binding geometry, making 1,2,5‑dithiazepane hydrochloride the uniquely appropriate building block for these materials science applications.

Compound Libraries with Oral or CNS Bioavailability Profiles

The hydrochloride salt form of 1,2,5‑dithiazepane offers a computed logP of 1.39 and TPSA of 12.0 Ų, placing it within the favorable range for oral absorption and blood‑brain barrier penetration, in contrast to the free base (logP 0.3, TPSA 62.6 Ų) [REFS‑3] [REFS‑4]. Researchers building libraries for CNS‑targeted or orally bioavailable drug candidates can therefore standardize on the hydrochloride salt to maintain consistent permeability characteristics across their compound collection.

Application
Selection Property
Validation Focus
Antihistaminic / anticholinergic lead discovery
Scaffold-specific pharmacology profile
Histamine and acetylcholine pathway activity screens
Molecular electronics & biosensors
Vicinal disulfide bipodal anchoring
SAM stability and electrochemical response
Compound libraries targeting oral / CNS exposure
Hydrochloride salt physicochemical profile
Permeability and BBB penetration assessment
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